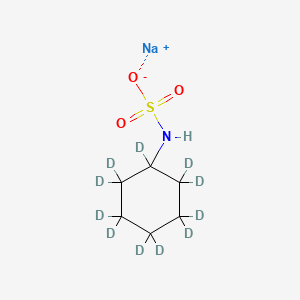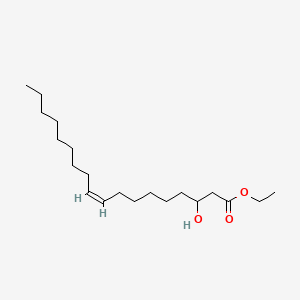
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. It is derived from the esterification of (Z)-3-Hydroxy-9-octadecenoic acid with ethanol. This compound is characterized by its long hydrocarbon chain and the presence of a hydroxyl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester typically involves the esterification of (Z)-3-Hydroxy-9-octadecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(Z)-3-Hydroxy-9-octadecenoic acid+EthanolAcid catalyst(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or hydrogen sulfide (H2S).
Major Products Formed
Oxidation: Formation of (Z)-3-Keto-9-octadecenoic acid ethyl ester.
Reduction: Formation of (Z)-3-Hydroxy-9-octadecenol.
Substitution: Formation of (Z)-3-Hydroxy-9-octadecenoic acid amide or (Z)-3-Hydroxy-9-octadecenoic acid thioester.
科学研究应用
Chemistry
In chemistry, (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is used as a precursor for the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of the hydroxyl group and the long hydrocarbon chain can influence membrane fluidity and interactions with membrane proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs targeting metabolic disorders or inflammatory diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and plasticizers. Its ester functionality imparts desirable properties, such as biodegradability and low toxicity.
作用机制
The mechanism of action of (Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the long hydrocarbon chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
9,12,15-Octadecatrienoic Acid Ethyl Ester: Similar in structure but contains three double bonds.
Linoleic Acid Ethyl Ester: Contains two double bonds.
Oleic Acid Ethyl Ester: Contains one double bond.
Uniqueness
(Z)-3-Hydroxy-9-octadecenoic Acid Ethyl Ester is unique due to the presence of the hydroxyl group at the third carbon position. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific configuration (Z) also influences its interaction with biological targets and its overall stability.
属性
分子式 |
C20H38O3 |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
ethyl (Z)-3-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h11-12,19,21H,3-10,13-18H2,1-2H3/b12-11- |
InChI 键 |
NOIMHEINIAGPBA-QXMHVHEDSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCC(CC(=O)OCC)O |
规范 SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


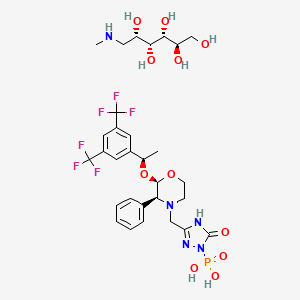
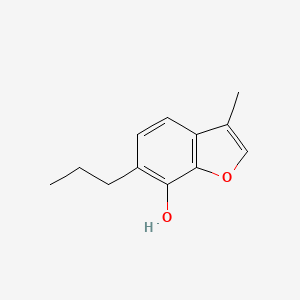
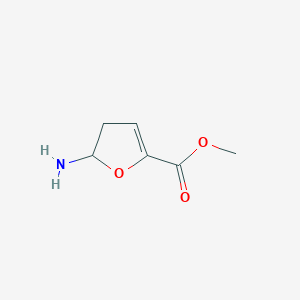
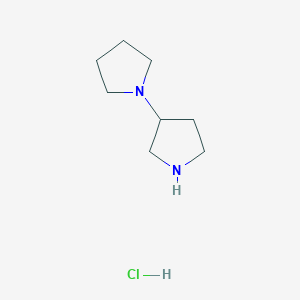
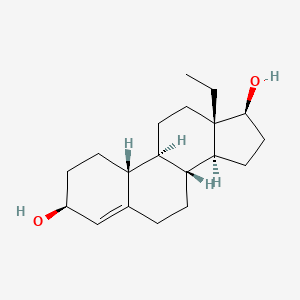
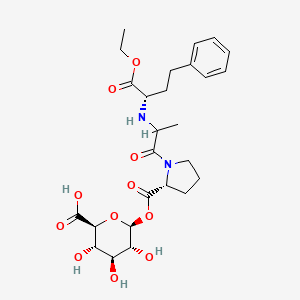

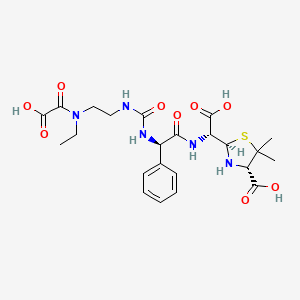
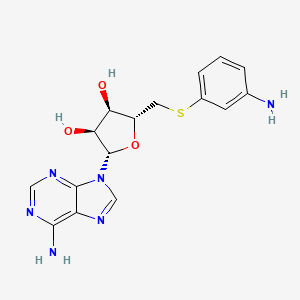

![7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13845858.png)
![3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B13845860.png)
![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
